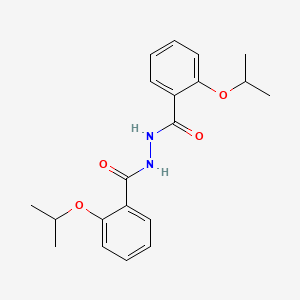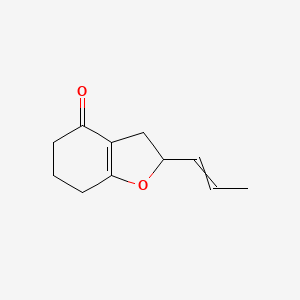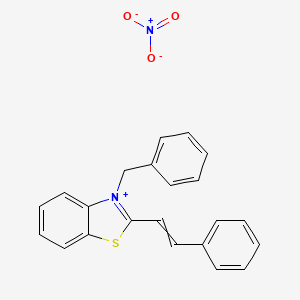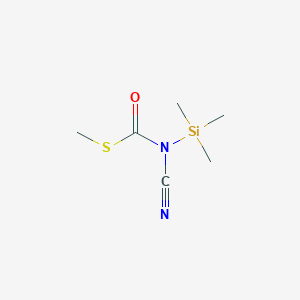![molecular formula C27H28N4OS2 B14312955 Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl- CAS No. 116102-15-9](/img/structure/B14312955.png)
Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl- is a complex organic compound with a fascinating structure. It contains benzimidazole moieties, which are known for their diverse biological activities. These compounds can mimic DNA bases and exhibit properties relevant to medicinal chemistry .
Métodos De Preparación
Synthesis Routes::
Benzimidazole Derivatives: One approach involves synthesizing benzimidazole derivatives, followed by further functionalization. For instance, the compound can be prepared by reacting 2-(1H-benzimidazol-2-yl)ethanethiol with 2,6-dichloromethylphenol.
Deprotonation and Alkylation: Another method is to deprotonate the nitrogen atom (N3) in benzimidazole, followed by reaction with alkyl or aryl halides.
Industrial Production:: The industrial production methods for this specific compound may vary, but the synthetic routes mentioned above provide a foundation for its preparation.
Análisis De Reacciones Químicas
Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl- can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes could modify its structure.
Substitution: Substituents can be introduced via nucleophilic substitution. Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Its diverse biological activities make it relevant for drug development.
Chemistry: It serves as a building block for designing new molecules.
Mecanismo De Acción
The exact mechanism by which Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl- exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparación Con Compuestos Similares
While there are no direct analogs to this compound, its unique structure sets it apart. Similar benzimidazole-based compounds include Albendazole, Bendamustine, and Thiabendazole .
Propiedades
Número CAS |
116102-15-9 |
|---|---|
Fórmula molecular |
C27H28N4OS2 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
2,6-bis[2-(1H-benzimidazol-2-yl)ethylsulfanylmethyl]-4-methylphenol |
InChI |
InChI=1S/C27H28N4OS2/c1-18-14-19(16-33-12-10-25-28-21-6-2-3-7-22(21)29-25)27(32)20(15-18)17-34-13-11-26-30-23-8-4-5-9-24(23)31-26/h2-9,14-15,32H,10-13,16-17H2,1H3,(H,28,29)(H,30,31) |
Clave InChI |
FKWYUDDRIYFWJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CSCCC2=NC3=CC=CC=C3N2)O)CSCCC4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


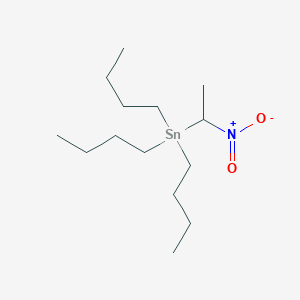
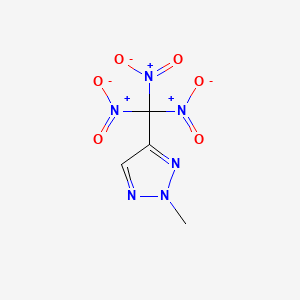
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
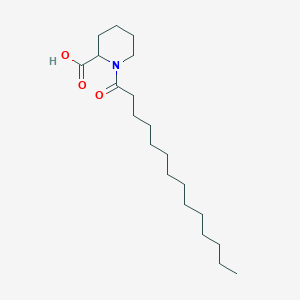
silane](/img/structure/B14312892.png)
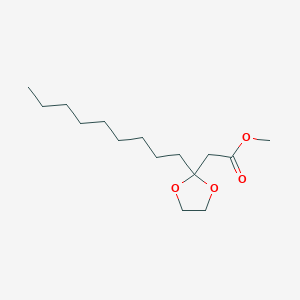

![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
